molecular formula C17H19NO2 B1193625 ß-Amyloid-IN-7L

ß-Amyloid-IN-7L

Número de catálogo: B1193625
Peso molecular: 269.344
Clave InChI: GYRQFBVHMKRDFP-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ß-Amyloid-IN-7L is a potent ß-amyloid aggregation inhibitor;  antioxidant

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to evaluate the inhibitory efficacy of ß-Amyloid-IN-7L on amyloid-beta aggregation in vitro?

  • Methodological Answer : Use fluorescence-based thioflavin T (ThT) assays to monitor amyloid-beta fibril formation kinetics. Include negative controls (e.g., buffer-only) and positive controls (e.g., known inhibitors like curcumin). Validate results with transmission electron microscopy (TEM) to confirm fibril morphology changes. Ensure statistical rigor by performing triplicate experiments and applying ANOVA for inter-group comparisons .

Q. How should researchers design dose-response studies to determine the IC50 of ß-Amylyloid-IN-7L?

  • Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) to cover sub-saturating and saturating doses. Use nonlinear regression models (e.g., sigmoidal dose-response curves) for IC50 calculation. Include Hill slope analysis to assess cooperativity in binding. Ensure reproducibility by testing across multiple amyloid-beta isoforms (e.g., Aβ40 vs. Aβ42) .

Q. What model systems are suitable for assessing this compound’s therapeutic potential in vivo?

  • Methodological Answer : Prioritize transgenic mouse models overexpressing human APP/PS1 mutations to mimic Alzheimer’s pathology. Combine behavioral assays (e.g., Morris water maze) with post-mortem histopathology (e.g., immunohistochemistry for amyloid plaques). Validate pharmacokinetics via HPLC-MS to measure compound bioavailability in brain tissue .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound’s efficacy be systematically addressed?

  • Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., differences in amyloid-beta isoforms, aggregation protocols, or animal model genetic backgrounds). Use sensitivity analyses to isolate factors like blood-brain barrier penetration or off-target effects. Cross-reference with transcriptomic datasets (e.g., RNA-seq from treated vs. control models) to uncover compensatory pathways .

Q. What strategies optimize the selectivity of this compound against non-target proteins (e.g., tau or α-synuclein)?

  • Methodological Answer : Conduct competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to identify structural motifs responsible for specificity. Validate selectivity via proteome-wide affinity profiling (e.g., thermal proteome profiling) .

Q. How should researchers integrate multi-omics data to elucidate this compound’s downstream effects on neuronal pathways?

  • Methodological Answer : Combine RNA-seq (transcriptomics), LC-MS/MS (proteomics), and metabolomics datasets from treated neuronal cultures. Use bioinformatics tools like STRING or Gene Ontology enrichment to map perturbed pathways (e.g., oxidative stress, synaptic plasticity). Correlate findings with functional assays (e.g., calcium imaging for neuronal activity) to establish causality .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data of this compound derivatives?

  • Methodological Answer : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to minimize Type I errors in large datasets. Use principal component analysis (PCA) to reduce dimensionality and identify clusters of active compounds. Validate hits with orthogonal assays (e.g., SPR for binding kinetics) and report effect sizes with 95% confidence intervals .

Q. How can researchers address variability in amyloid-beta aggregation assays caused by batch effects or reagent lot differences?

  • Methodological Answer : Standardize protocols using commercially validated amyloid-beta peptides (e.g., from rPeptide) and include inter-assay controls. Use linear mixed-effects models to account for batch variability. Publish raw data and metadata (e.g., buffer composition, incubation temperatures) in supplementary materials for reproducibility .

Q. Experimental Design and Validation

Q. What criteria should guide the selection of negative controls in studies of this compound’s mechanism of action?

  • Methodological Answer : Use structurally analogous but inactive compounds (e.g., scrambled peptides or methylated derivatives) to rule out nonspecific interactions. Include vehicle-only controls and genetic knockouts (e.g., APP-null models) to confirm target specificity. Document control results in all figures to enable cross-study comparisons .

Q. How should researchers validate the reproducibility of this compound’s effects across independent laboratories?

  • Methodological Answer : Adopt harmonized SOPs from consortia like the Alzheimer’s Association Preclinical Testing Guidelines. Share blinded samples and data analysis pipelines between labs. Use standardized reporting formats (e.g., ARRIVE 2.0 guidelines) to enhance transparency .

Q. Cross-Disciplinary Considerations

Q. What ethical and methodological challenges arise when translating this compound findings from animal models to human trials?

  • Methodological Answer : Address interspecies differences in amyloid-beta metabolism using induced pluripotent stem cell (iPSC)-derived neurons from Alzheimer’s patients. Pre-register clinical trial designs (e.g., ClinicalTrials.gov ) to mitigate publication bias. Include biomarker endpoints (e.g., CSF Aβ42 levels) alongside cognitive assessments .

Q. How can computational chemistry enhance the rational design of next-generation this compound analogs?

  • Methodological Answer : Perform molecular dynamics simulations to predict binding stability at the amyloid-beta interface. Use quantitative structure-activity relationship (QSAR) models to prioritize synthetic targets. Validate predictions with fragment-based drug discovery (FBDD) approaches .

Propiedades

Fórmula molecular

C17H19NO2

Peso molecular

269.344

Nombre IUPAC

(E)-5-(4-(Isopropylamino)styryl)benzene-1,3-diol

InChI

InChI=1S/C17H19NO2/c1-12(2)18-15-7-5-13(6-8-15)3-4-14-9-16(19)11-17(20)10-14/h3-12,18-20H,1-2H3/b4-3+

Clave InChI

GYRQFBVHMKRDFP-ONEGZZNKSA-N

SMILES

OC1=CC(/C=C/C2=CC=C(NC(C)C)C=C2)=CC(O)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ß-Amyloid-IN-7L;  ß Amyloid IN 7L;  ßAmyloidIN7L

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.